(2-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid
Overview
Description
“(2-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid” is a boronic acid derivative with a molecular weight of 196.97 . It is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The molecular formula of “(2-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid” is C8H9BFNO3 . The InChI code is 1S/C8H9BFNO3/c1-11-8(12)5-2-3-7(10)6(4-5)9(13)14/h2-4,13-14H,1H3,(H,11,12) .It is stored in an inert atmosphere at temperatures between 2-8°C .
Scientific Research Applications
Optical Modulation and Sensing Applications
Phenyl boronic acids, including derivatives like "(2-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid," are recognized for their ability to bind to saccharides, making them useful for saccharide recognition and sensing. A study demonstrated the use of phenyl boronic acids conjugated with polyethylene glycol-wrapped single-walled carbon nanotubes for the quenching of near-infrared fluorescence in response to saccharide binding, showcasing a clear link between molecular structure and optical properties, which could be leveraged for designing advanced sensing materials (Mu et al., 2012).
Fluorescence Quenching and Solvent Interaction Studies
Research on the fluorescence quenching of boronic acid derivatives, including those similar to "(2-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid," in different solvents has revealed insights into the interaction mechanisms of these compounds, providing foundational knowledge for the development of fluorescent probes and sensors (Geethanjali et al., 2015).
Synthesis and Structural Analysis
Binding Interactions and Selectivity
Investigations into the binding interactions of boronic acid derivatives with sugars have provided valuable information on the selectivity and affinity of these compounds towards different sugars, which is crucial for their application in biochemical sensors and diagnostics (Bhavya et al., 2016).
Influence on Material Properties
Studies on the influence of fluorine substituents on the properties of phenylboronic compounds have shed light on how such modifications can affect their Lewis acidity, hydrolytic stability, and other properties, which is relevant for their applications in materials chemistry and biology (Gozdalik et al., 2017).
Safety And Hazards
properties
IUPAC Name |
[2-fluoro-4-(methylcarbamoyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BFNO3/c1-11-8(12)5-2-3-6(9(13)14)7(10)4-5/h2-4,13-14H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STYRVOIKGOQNAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(=O)NC)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701201830 | |
Record name | B-[2-Fluoro-4-[(methylamino)carbonyl]phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701201830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid | |
CAS RN |
874289-23-3 | |
Record name | B-[2-Fluoro-4-[(methylamino)carbonyl]phenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=874289-23-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | B-[2-Fluoro-4-[(methylamino)carbonyl]phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701201830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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